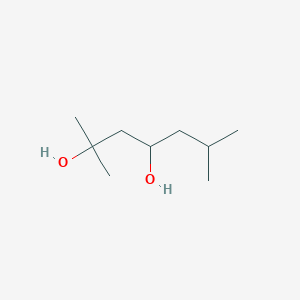![molecular formula C10H22ClNO B1457716 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride CAS No. 1645374-39-5](/img/structure/B1457716.png)
2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride
Vue d'ensemble
Description
2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1645374-39-5 . It has a molecular weight of 207.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Selective Catalytic Oxidation of Cyclohexene
Selective oxidation of cyclohexene, a closely related compound to cyclohexyl derivatives, has significant applications in the chemical industry, offering a controlled approach to produce various industrially important intermediates with different oxidation states and functional groups. This process is valuable for synthesizing compounds that can be further utilized in various applications, including pharmaceuticals, polymers, and fine chemicals (Cao et al., 2018).
Hydrophilic Interaction Chromatography (HILIC)
The study of stationary and mobile phases in hydrophilic interaction chromatography highlights its utility in separating polar, weakly acidic, or basic samples. This method is particularly relevant for the analysis and separation of compounds similar to "2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride", facilitating the purification and characterization of such molecules (Jandera, 2011).
Rearrangement of Beta-Amino Alcohols
The rearrangement of beta-amino alcohols through aziridinium intermediates offers a pathway for synthesizing various amines and derivatives. This method might be applicable to the synthesis or transformation of compounds structurally related to "2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride", providing a foundation for developing novel pharmaceuticals and chemicals (Métro et al., 2010).
Bioorganometallic Chemistry
The bioorganometallic chemistry of compounds like molybdocene dichloride illustrates the potential for metal-organic frameworks (MOFs) and related structures to catalyze various chemical reactions, including oxidation and reduction processes. This research area could provide insights into novel catalytic systems for the synthesis and modification of complex organic molecules, including "2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride" and its derivatives (Waern & Harding, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-cyclohexylethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(11-7-8-12)10-5-3-2-4-6-10;/h9-12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIRKMQEZXAIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)









![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)